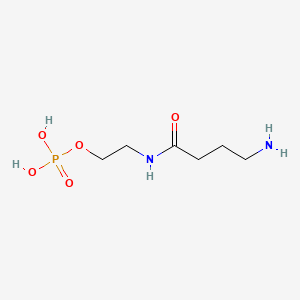

gamma-Aminobutyrylethanolamine phosphate

Description

gamma-Aminobutyrylethanolamine phosphate is a phosphorylated derivative combining gamma-aminobutyric acid (GABA) and ethanolamine.

Properties

CAS No. |

75821-94-2 |

|---|---|

Molecular Formula |

C6H15N2O5P |

Molecular Weight |

226.17 g/mol |

IUPAC Name |

2-(4-aminobutanoylamino)ethyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15N2O5P/c7-3-1-2-6(9)8-4-5-13-14(10,11)12/h1-5,7H2,(H,8,9)(H2,10,11,12) |

InChI Key |

VBIJCBOMFUAELO-UHFFFAOYSA-N |

SMILES |

C(CC(=O)NCCOP(=O)(O)O)CN |

Canonical SMILES |

C(CC(=O)NCCOP(=O)(O)O)CN |

Other CAS No. |

75821-94-2 |

Synonyms |

GABA-EAP gamma-aminobutyrylethanolamine phosphate SZJ 3388 SZJ-3388 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds :

- gamma-Aminobutyrylethanolamine phosphate: Combines GABA (neurotransmitter) and ethanolamine (phospholipid precursor) with a phosphate group.

- Sphingosine-1-phosphate (S1P) : Sphingolipid derivative with a phosphate group; regulates immune cell trafficking and vascular integrity via GPCRs .

- Lysophosphatidic Acid (LPA) : Glycerophospholipid with a phosphate and fatty acid chain; promotes cell proliferation and migration through GPCRs .

Comparison Table :

| Property | gamma-Aminobutyrylethanolamine Phosphate | S1P | LPA |

|---|---|---|---|

| Backbone | GABA + ethanolamine | Sphingosine | Glycerol |

| Receptor Targets | Unknown (hypothesized GPCRs) | S1P₁–S1P₅ GPCRs | LPA₁–LPA₆ GPCRs |

| Biological Role | Potential neuromodulation | Immune regulation, apoptosis | Cell proliferation, wound healing |

| Solubility | Likely hydrophilic (phosphate group) | Amphipathic | Amphipathic |

Signaling Pathways

- S1P and LPA : Activate GPCRs, triggering downstream pathways like PI3K/Akt and MAPK, influencing cell survival and motility .

- gamma-Aminobutyrylethanolamine phosphate: May interact with GABA receptors (e.g., GABA_B) or novel GPCRs due to structural overlap with ethanolamine phosphate derivatives.

Thermal and Chemical Stability Compared to Industrial Phosphates

High-Temperature Resistance

Reference Compounds (from Table 2, ):

- La–Al system phosphates : Exhibit thermal stability up to 1,200°C, used in aerospace coatings.

- Calcium phosphates : Moderate stability (up to 800°C), applied in bioceramics.

Hypothesized Stability of gamma-Aminobutyrylethanolamine Phosphate:

- Likely less thermally stable than industrial phosphates due to organic backbone (GABA/ethanolamine). Predicted decomposition at <300°C, limiting high-temperature applications .

Compositional Comparison with Calcium Phosphates

Calcium Phosphate Variants (from Table 1, ):

- Hydroxyapatite: Ca₁₀(PO₄)₆(OH)₂ (bone mineral).

- Monetite: CaHPO₄ (used in biomedical implants).

gamma-Aminobutyrylethanolamine Phosphate:

- Potential biomedical applications in drug delivery or neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.